Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under a variety of conditions makes it an ideal choice for multi-step synthetic processes.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate-hydrolyzing enzymes. It serves as a model substrate to understand the mechanisms of enzyme action.
Medicine
In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a protecting group helps in the efficient production of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate involves the hydrolysis of the carbamate group. This reaction is catalyzed by carbamate-hydrolyzing enzymes, leading to the release of the active amine. The molecular targets include enzymes that interact with carbamate groups, and the pathways involved are those related to carbamate metabolism.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-methyl-N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate
- tert-butyl N-methyl-N-[(1R,2S)-2-(methylamino)cyclohexyl]carbamate
- tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate lies in its specific stereochemistry. The (1S,2S) configuration provides distinct reactivity and interaction profiles compared to its stereoisomers. This makes it particularly useful in stereoselective synthesis and research applications where the configuration of the molecule is crucial.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-9-7-6-8-10(11)14-4/h10-11,14H,6-9H2,1-5H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLOSKCKBZUWFU-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCC[C@@H]1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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